molecular formula C12H18BrN3O B1441640 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1220038-51-6

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1441640
CAS No.: 1220038-51-6
M. Wt: 300.19 g/mol
InChI Key: SILBJIYAGLAWAS-UHFFFAOYSA-N
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Description

2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol is a chemical compound that belongs to the class of piperazine derivatives It features a bromo-substituted pyridine ring attached to a piperazine ring, which is further linked to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridine with a boronic acid derivative in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine to introduce the piperazine ring, followed by the addition of the ethanol group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethanol group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyridine ring.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 2-[4-(5-bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-carboxylic acid.

  • Reduction: Formation of 2-[4-(5-bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanolamine.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperazine and pyridine functionalities make it a versatile intermediate for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol can be utilized as a probe to study biological systems. Its ability to interact with various biomolecules makes it a valuable tool for understanding biological processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties. Its chemical reactivity and stability make it suitable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-[4-(3-Methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol

  • 2-[4-(5-Bromo-2-pyridinyl)-1-piperazinyl]-1-ethanol

  • 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-propanol

Uniqueness: 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanol group. This combination of functional groups provides it with distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[4-(5-bromo-3-methylpyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O/c1-10-8-11(13)9-14-12(10)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBJIYAGLAWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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